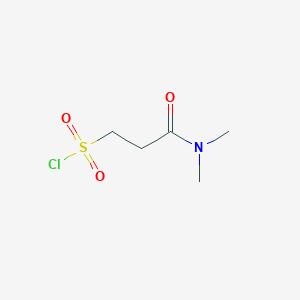amine](/img/structure/B13066573.png)
[1-(4-Methylphenyl)propyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)propylamine: is an organic compound with the molecular formula C13H21N It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)propylamine typically involves the alkylation of 4-methylphenylpropylamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and an appropriate solvent such as ethanol or methanol. The reaction is generally performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Methylphenyl)propylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biological systems as a neurotransmitter or neuromodulator.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenylpropylamine: Lacks the methyl substitution on the phenyl ring.
4-Methylphenylpropylamine: Similar structure but without the additional propyl group.
Uniqueness:
- The presence of both the methyl group on the phenyl ring and the propyl group on the amine nitrogen makes 1-(4-Methylphenyl)propylamine unique. This combination of substituents can influence its chemical reactivity and biological activity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-10-14-13(5-2)12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI Key |
NZCKLJJWECAEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


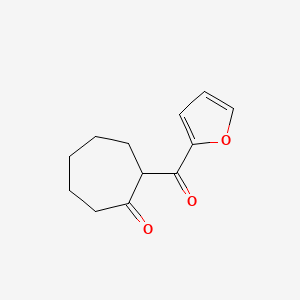
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)

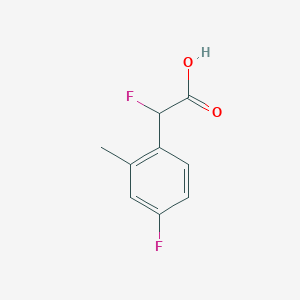
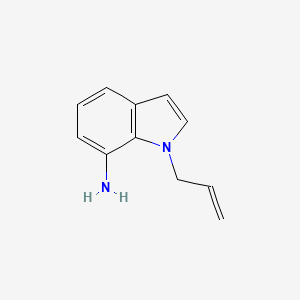

![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)

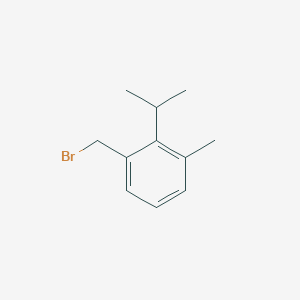
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
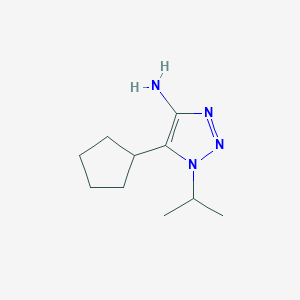
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
